molecular formula C20H20N2O2S3 B2880043 4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide CAS No. 333443-19-9

4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide

Cat. No. B2880043
CAS RN: 333443-19-9
M. Wt: 416.57
InChI Key: WYYAJOKALWNNFG-VKAVYKQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide is a useful research compound. Its molecular formula is C20H20N2O2S3 and its molecular weight is 416.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

Compounds with thiazolidinone structures have been synthesized and evaluated for their antitumor activity. For instance, Horishny and Matiychuk (2020) developed a series of 4-[5-(1H-indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamides that exhibited moderate antitumor activity against various malignant tumor cells, with the UO31 renal cancer cell line being most sensitive to most of the tested compounds (Horishny & Matiychuk, 2020).

Antimicrobial Evaluation

Research into thiazolidinone derivatives also includes the exploration of their antimicrobial potential. Farag, Kheder, and Mabkhot (2009) reported on the synthesis of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyrimidine ring, which showed moderate antimicrobial activity (Farag, Kheder, & Mabkhot, 2009).

Microwave-Assisted Synthesis and Antimicrobial Activity

Raval, Naik, and Desai (2012) utilized microwave irradiation for an environmentally benign procedure to synthesize a variety of compounds including 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide, which showed significant antibacterial and antifungal activities (Raval, Naik, & Desai, 2012).

GSK-3 Inhibitors

Kamila and Biehl (2012) synthesized bis(2-thioxothiazolidin-4-one) derivatives as potential inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a key enzyme involved in numerous physiological processes and diseases, including diabetes and Alzheimer's disease (Kamila & Biehl, 2012).

properties

IUPAC Name

4-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S3/c23-18(21-11-10-15-6-2-1-3-7-15)9-4-12-22-19(24)17(27-20(22)25)14-16-8-5-13-26-16/h1-3,5-8,13-14H,4,9-12H2,(H,21,23)/b17-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYAJOKALWNNFG-VKAVYKQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCCN2C(=O)C(=CC3=CC=CS3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCNC(=O)CCCN2C(=O)/C(=C/C3=CC=CS3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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